Cefuracetime - 39685-31-9

Cefuracetime

Catalog Number: EVT-1178736
CAS Number: 39685-31-9
Molecular Formula: C17H17N3O8S
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefuroxime is a broad-spectrum cephalosporin antibiotic that has been extensively studied for its pharmacokinetic properties, antimicrobial activity, and clinical applications. It is known for its stability against β-lactamases, which broadens its spectrum of activity against bacteria that are resistant to other cephalosporins23. Cefuroxime has been used in various fields of medicine, including orthopedic surgery, where it is used as prophylaxis for infections1, and in the treatment of a wide range of infections caused by Gram-positive and Gram-negative bacteria4.

Applications in Various Fields

Orthopedic Surgery

In orthopedic procedures such as total knee replacement, cefuroxime has been shown to be effective when administered either as a short-term infusion or continuous infusion. A study comparing these two methods found that continuous infusion led to an improved probability of attaining pharmacokinetic targets necessary for effective prophylaxis against infections1. Additionally, cefuroxime has been found to penetrate well into synovial fluid, making it a suitable option for the treatment of septic arthritis7.

Respiratory Tract Infections

Cefuroxime has been used successfully to treat respiratory infections due to Haemophilus influenzae and Streptococcus pneumoniae. It has been shown to be effective against infections caused by cephalothin-resistant bacteria and has a low relapse rate in patients with acute exacerbation of chronic bronchitis4.

Urinary Tract Infections

Clinical trials have demonstrated the effectiveness of cefuroxime in treating urinary tract infections, including those caused by bacteria resistant to other antibiotics. However, variable bioavailability has been observed, which may affect its clinical efficacy10.

Gonorrhea

Cefuroxime has been used to treat uncomplicated acute gonorrhea, showing high cure rates. It is particularly useful against β-lactamase-producing Neisseria gonorrhoeae strains4.

Bone and Joint Infections

Although cefuroxime has shown good diffusion into bone and joint tissues, the clinical data are limited. However, studies suggest that it may be effective in these types of infections, and its use in bone cement has been associated with beneficial outcomes9.

Source and Classification

Cefuroxime is classified as a second-generation cephalosporin antibiotic. It is derived from cephalosporin C and is effective against a wide range of bacteria. The compound's IUPAC name is (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-furan-2-yl-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its chemical formula is C₁₆H₁₆N₄O₈S, with a molecular weight of approximately 424.385 g/mol .

Synthesis Analysis

The synthesis of cefuroxime involves several steps, typically starting from cephalosporin C. One common method includes the use of methanol as a solvent to dissolve cefuroxime along with ammonium bicarbonate under controlled temperature conditions. The mixture is stirred at low temperatures to facilitate dissolution and reaction .

A detailed synthesis approach can be summarized as follows:

  1. Dissolution: Cefuroxime is dissolved in methanol.
  2. Reaction with Ammonium Bicarbonate: Ammonium bicarbonate is added to the solution while stirring.
  3. Cooling: The reaction mixture is maintained at 0 °C during the addition of cationic salts.
  4. Evaporation: The solution is evaporated to remove solvents and isolate the product.
  5. Purification: The final product undergoes purification through crystallization or other methods .
Molecular Structure Analysis

Cefuroxime features a beta-lactam ring structure characteristic of cephalosporins, which is crucial for its antibacterial activity. The molecular structure includes:

  • A five-membered thiazolidine ring.
  • A six-membered dihydrothiazine ring.
  • A methoxyimino group that enhances its stability against beta-lactamases.

The presence of these functional groups contributes to cefuroxime's ability to inhibit bacterial cell wall synthesis effectively .

Chemical Reactions Analysis

Cefuroxime participates in various chemical reactions, primarily involving hydrolysis and interactions with penicillin-binding proteins (PBPs). Key reactions include:

  • Hydrolysis: Cefuroxime can undergo hydrolysis in aqueous environments, leading to the formation of inactive metabolites.
  • Binding with PBPs: Cefuroxime binds covalently to PBPs within bacterial cell walls, inhibiting their function and leading to cell lysis .
Physical and Chemical Properties Analysis

Cefuroxime exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water and is better absorbed when taken with food.
  • Stability: Cefuroxime is stable at room temperature but can degrade under acidic conditions.
  • Melting Point: The compound has a melting point range typically around 150 °C .
Applications

Cefuroxime is widely used in clinical settings for treating various infections:

  • Respiratory Tract Infections: Effective against pneumonia and bronchitis caused by susceptible bacteria.
  • Skin Infections: Treats infections such as cellulitis or abscesses.
  • Urinary Tract Infections: Utilized for treating infections caused by Escherichia coli and other pathogens.

Additionally, cefuroxime axetil serves as an oral prodrug form that enhances bioavailability .

Introduction to Cefuracetime

Chemical Identity and Nomenclature

Cefuroxime possesses the systematic IUPAC name (6R,7R)-3-{[(Aminocarbonyl)oxy]methyl}-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, reflecting its complex bicyclic β-lactam structure. The molecular formula is C₁₆H₁₆N₄O₈S, with a molar mass of 424.38 g/mol [1]. The compound features a β-lactam ring fused to a six-membered dihydrothiazine ring, constituting the fundamental 7-aminocephalosporanic acid (7-ACA) core characteristic of cephalosporin antibiotics [4].

Distinguishing structural features include:

  • Methoxyimino group at the C7 acyl side chain, conferring β-lactamase stability
  • Furan ring providing enhanced penetration through bacterial outer membranes
  • Carbamoyloxy group at the C3 position, influencing pharmacokinetic properties

The spatial configuration is critical to antibacterial activity, with the syn isomer (Z-isomer) of the methoxyimino group exhibiting substantially greater potency than the anti isomer [1] [5]. Cefuroxime exists as a white to off-white crystalline powder that is sparingly soluble in water but forms soluble sodium salt derivatives for clinical formulations [1].

Table 1: Nomenclature Systems for Cefuroxime

Nomenclature TypeDesignationReference
Chemical Abstracts Service (CAS) Registry Number56238-63-2 [5]
IUPAC Name(6R,7R)-3-{[(Aminocarbonyl)oxy]methyl}-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1]
International Nonproprietary Name (INN)Cefuroxime [1]
Common Trade NamesZinacef, Ceftin, Sefur, Kilbac, Axim, Rofurox, Xorimax [1]

Historical Development and Discovery Context

Cefuroxime was patented in 1971 by Glaxo (now GSK) researchers and received medical approval in 1977, emerging during a critical era of escalating β-lactamase-mediated resistance among Gram-negative pathogens [1] [6]. Its development specifically addressed limitations observed in first-generation cephalosporins, particularly their susceptibility to hydrolysis by plasmid-mediated β-lactamases and inadequate activity against Haemophilus influenzae [4]. The strategic molecular design focused on incorporating a methoxyimino group at the α-position of the acyl side chain, which sterically hindered access to β-lactamase active sites while maintaining affinity for penicillin-binding proteins (PBPs) [4].

The compound's development coincided with rising ampicillin resistance among Haemophilus influenzae strains, positioning cefuroxime as a crucial therapeutic alternative. Initial in vitro studies demonstrated exceptional activity against β-lactamase-producing H. influenzae (minimum inhibitory concentrations [MICs] of 0.25-2.0 μg/mL), surpassing contemporaneous cephalosporins like cephalothin and cephalexin [4]. This potency profile was particularly valuable for treating meningitis, where cefuroxime demonstrated superior cerebrospinal fluid penetration compared to other second-generation cephalosporins [1] [2].

Table 2: Key Historical Milestones in Cefuroxime Development

YearMilestoneSignificance
1971Patent filedProtection of intellectual property for the compound and synthesis methods [1]
1976First comprehensive in vitro activity publicationDemonstrated broad-spectrum activity and β-lactamase stability in Antimicrobial Agents and Chemotherapy [4]
1977Initial regulatory approval (UK)First clinical availability under trade name Zinacef [1]
1987FDA approval (United States)Expansion to major pharmaceutical market [2]
2019WHO Essential Medicine List inclusionRecognition of global therapeutic importance [1]

The 1976 seminal publication by O'Callaghan and colleagues detailed cefuroxime's "increased stability to β-lactamases," noting this property "widened the antibacterial spectrum" to include Enterobacter species and indole-positive Proteus that resisted earlier cephalosporins [4]. This research established cefuroxime as a prototype for subsequent oxime-containing cephalosporins, influencing development strategies across the antibiotic class.

Role in Cephalosporin Antibiotic Research

Cefuroxime fundamentally advanced cephalosporin research through its demonstration that targeted chemical modifications could overcome specific resistance mechanisms without compromising antibacterial activity. Its structural innovations served as templates for numerous successor compounds and established design principles still relevant in antibiotic development. Key research contributions include:

Mechanistic Insights into β-Lactamase Resistance: Cefuroxime's stability against TEM-1 β-lactamases (prevalent in Escherichia coli and Haemophilus influenzae) provided crucial evidence that side-chain modifications could protect the β-lactam core from enzymatic hydrolysis. Unlike earlier cephalosporins, cefuroxime maintained activity against β-lactamase-producing strains due to the steric hindrance provided by the methoxyimino group, with only 2-4% hydrolysis observed compared to nearly complete degradation of cephaloridine under identical conditions [4]. This property established a structure-stability relationship that informed development of advanced cephalosporins and penicillins.

Blood-Brain Barrier Penetration: Research demonstrated cefuroxime's unique ability among second-generation cephalosporins to achieve therapeutic concentrations in cerebrospinal fluid, with CSF levels reaching 10-50% of serum concentrations during inflammation [1] [2]. This property proved particularly valuable for pediatric meningitis treatment where Haemophilus influenzae was a predominant pathogen, though subsequent research revealed superior alternatives for pneumococcal meningitis.

Prodrug Innovation (Cefuroxime Axetil): The development of the 1-acetoxyethyl ester prodrug (cefuroxime axetil) represented a breakthrough in oral cephalosporin bioavailability. By esterifying the C4 carboxyl group, researchers increased lipophilicity, enabling intestinal absorption before enzymatic hydrolysis to active cefuroxime [1]. This innovation preserved the antibacterial spectrum in an oral formulation, establishing a model for other cephalosporin prodrugs like cefpodoxime proxetil and cefotiam hexetil.

Table 3: Spectrum of Activity Compared to Contemporary Cephalosporins

OrganismCefuroxime MIC₉₀ (μg/mL)First-Generation Cephalosporin ActivityThird-Generation Cephalosporin Activity
Staphylococcus aureus (MSSA)1-4ComparableComparable
Streptococcus pneumoniae (pen-S)0.12ComparableSuperior
Haemophilus influenzae (β-lactamase+)0.5-1ResistantSuperior
Escherichia coli4-8VariableSuperior
Klebsiella pneumoniae2-4VariableSuperior
Neisseria gonorrhoeae0.03-0.12VariableSuperior
Bacteroides fragilis>32ResistantResistant

Data compiled from [1] [2] [4]

Spectrum Positioning: Cefuroxime occupies a strategic niche between narrow-spectrum first-generation and broad-spectrum third-generation cephalosporins. Research established its reliable activity against methicillin-susceptible staphylococci and streptococci (Gram-positive coverage) while expanding to include β-lactamase-producing Haemophilus and Moraxella catarrhalis (Gram-negative coverage) [2] [5]. However, studies also defined its limitations against Pseudomonas aeruginosa, enterococci, and Bacteroides fragilis, clarifying appropriate clinical applications. This spectrum profile established the therapeutic concept of "selected expansion" – broadening coverage against specific problem pathogens without indiscriminate activity that might promote resistance.

Cefuroxime remains a research benchmark for assessing new β-lactam antibiotics and continues to inform antimicrobial stewardship programs through its targeted spectrum. Its development trajectory exemplifies rational drug design addressing specific resistance threats while balancing efficacy, safety, and resistance prevention – principles that continue guiding antibiotic development today [2] [5].

Properties

CAS Number

39685-31-9

Product Name

Cefuracetime

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C17H17N3O8S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)

InChI Key

YBHZVPYSEUQIII-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O

Synonyms

[6R-[6α,7β(Z)]]-3-[(Acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; SKF 81367; Cefuroxime Sodium Impurity G (EP)

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.